

# PR-104: A Dual-Targeting Hypoxia-Activated Prodrug

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## Compound of Interest

Compound Name: PM-104

Cat. No.: B166058

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An In-depth Technical Guide on the Mechanism of Action

## Executive Summary

PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, intended for researchers, scientists, and drug development professionals. PR-104's unique dual-activation mechanism, targeting both the hypoxic microenvironment of solid tumors and cancer cells overexpressing the enzyme AKR1C3, positions it as a promising therapeutic agent. This document details the metabolic activation pathways, the resulting DNA damage, and the key experimental methodologies used to elucidate its function.

## Introduction

PR-104 is a phosphate ester "pre-prodrug" that is rapidly and systemically converted in vivo to its more lipophilic and active prodrug form, PR-104A.[1][2][3] PR-104A is a 3,5-dinitrobenzamide nitrogen mustard designed to be selectively activated within the tumor microenvironment.[2][3][4] Its activation leads to the formation of potent DNA cross-linking agents, ultimately inducing cell cycle arrest and apoptosis.[4] The key to PR-104's therapeutic potential lies in its selective activation in tumor tissues, thereby sparing healthy, well-oxygenated cells.

## Mechanism of Action: A Dual Activation Pathway

PR-104A undergoes reductive activation through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.

### Hypoxia-Dependent Activation

In the characteristic hypoxic environment of solid tumors, PR-104A is activated through a one-electron reduction process.<sup>[5]</sup> This reduction is primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR). The initial reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, PR-104A, preventing the formation of toxic metabolites in healthy tissues. However, under hypoxic conditions, this radical undergoes further reduction to form the active cytotoxic species: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.<sup>[5][6]</sup>

### Hypoxia-Independent Activation by AKR1C3

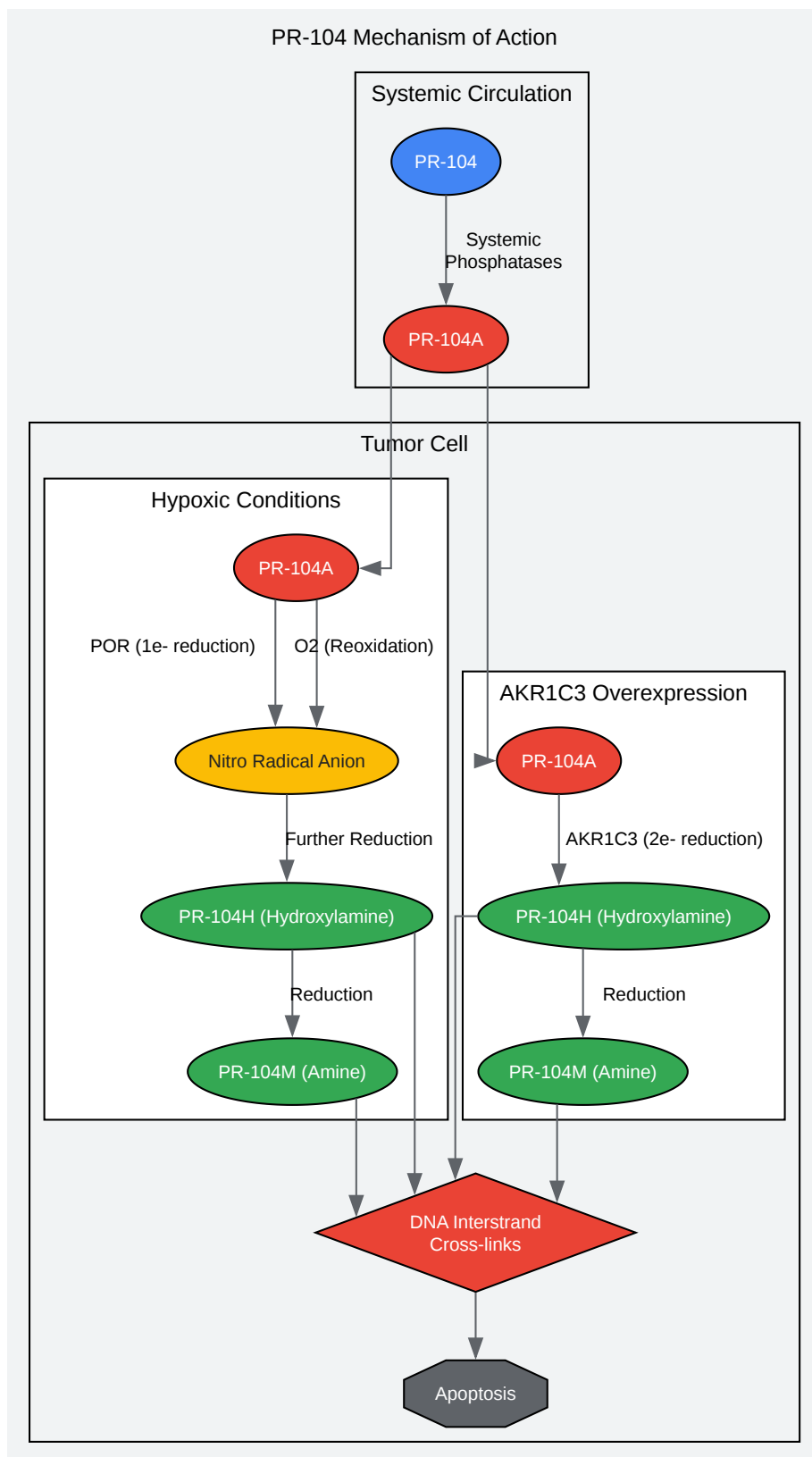
Subsequent research revealed a second, hypoxia-independent activation pathway for PR-104A.<sup>[1][7]</sup> The enzyme aldo-keto reductase 1C3 (AKR1C3), which can be highly expressed in certain tumor types, including some leukemias, catalyzes a two-electron reduction of PR-104A.<sup>[7][8]</sup> This two-electron reduction bypasses the oxygen-sensitive nitro radical intermediate, allowing for the formation of the same active metabolites, PR-104H and PR-104M, even in well-oxygenated (aerobic) conditions.<sup>[5]</sup> This finding has expanded the potential clinical applications of PR-104 beyond solid tumors to include hematological malignancies with high AKR1C3 expression.<sup>[1][7]</sup>

### DNA Cross-Linking and Cytotoxicity

The generated hydroxylamine (PR-104H) and amine (PR-104M) metabolites are potent DNA alkylating agents. They induce the formation of interstrand DNA cross-links (ICLs), a highly cytotoxic form of DNA damage.<sup>[2][3][6]</sup> These ICLs block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.<sup>[4]</sup>

### Signaling Pathway and Activation Diagram

The following diagram illustrates the metabolic activation of PR-104 and its subsequent mechanism of action.



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Caption: Metabolic activation cascade of PR-104.

## Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of PR-104A.

Parameter	Cell Line	Condition	Value	Reference
IC50	H460	Hypoxic	0.51 $\mu$ M	[9]
PC3	Hypoxic	7.3 $\mu$ M	[9]	
Hypoxic Cytotoxicity Ratio (IC50 Aerobic / IC50 Hypoxic)	Various	10 - 100 fold	[2][3]	
Metabolite Levels (PR-104H + PR-104M) vs. Aerobic	HepG2	Anoxic	9-fold higher	[3]
PLC/PRF/5	Anoxic	27-fold higher	[3]	
SNU-398	Anoxic	34-fold higher	[3]	
Hep3B	Anoxic	250-fold higher	[3]	
Maximum Tolerated Dose (MTD) in Clinical Trials	Solid Tumors	q3w	1.1 g/m <sup>2</sup>	[7][10]
Solid Tumors	q1w	675 mg/m <sup>2</sup>	[7][10]	

## Experimental Protocols

### In Vitro Cytotoxicity (Clonogenic Assay)

This assay determines the ability of single cells to form colonies after treatment with PR-104A.

- **Cell Seeding:** Human tumor cells are seeded into 96-well plates at a density that allows for colony formation.

- **Hypoxic/Aerobic Incubation:** Plates are incubated under either normoxic (21% O<sub>2</sub>) or hypoxic (<0.1% O<sub>2</sub>) conditions for a specified period (e.g., 2 hours) to allow for equilibration.
- **Drug Exposure:** PR-104A is added at various concentrations to the cells and incubated for a defined period (e.g., 2-4 hours) under the respective oxygen conditions.
- **Colony Formation:** After drug exposure, cells are washed, trypsinized, and re-plated at a lower density in larger culture dishes. They are then incubated under normoxic conditions for 10-14 days to allow for colony growth.
- **Staining and Counting:** Colonies are fixed and stained (e.g., with methylene blue or crystal violet), and colonies containing >50 cells are counted.
- **Data Analysis:** The surviving fraction is calculated as the ratio of colonies in treated wells to control wells. IC50 values are determined from dose-response curves.

## DNA Interstrand Cross-Link (ICL) Detection (Alkaline Comet Assay)

The comet assay is used to measure DNA ICLs induced by PR-104A.

- **Cell Treatment:** Cells are treated with PR-104A as described in the cytotoxicity assay.
- **Irradiation:** To detect ICLs, a known amount of DNA single-strand breaks (SSBs) is introduced by irradiating the cells with a fixed dose of ionizing radiation (e.g., X-rays or gamma rays). ICLs will reduce the migration of DNA fragments.
- **Cell Lysis:** Cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
- **Visualization and Analysis:** The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The extent of DNA migration (tail moment or tail

intensity) is quantified using image analysis software. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

## Metabolite Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify PR-104A and its metabolites.

- **Sample Collection:** Cells or plasma samples are collected after treatment with PR-104 or PR-104A.
- **Extraction:** Metabolites are extracted from the samples, typically using a protein precipitation step with an organic solvent (e.g., methanol).
- **Chromatographic Separation:** The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system. The compounds are separated based on their physicochemical properties as they pass through a chromatography column.
- **Mass Spectrometry Detection:** The separated compounds are introduced into a tandem mass spectrometer. The instrument first ionizes the molecules and then separates them based on their mass-to-charge ratio ( $m/z$ ). Specific precursor-to-product ion transitions are monitored for each analyte for accurate quantification.
- **Data Analysis:** The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

## AKR1C3 Activity Assay

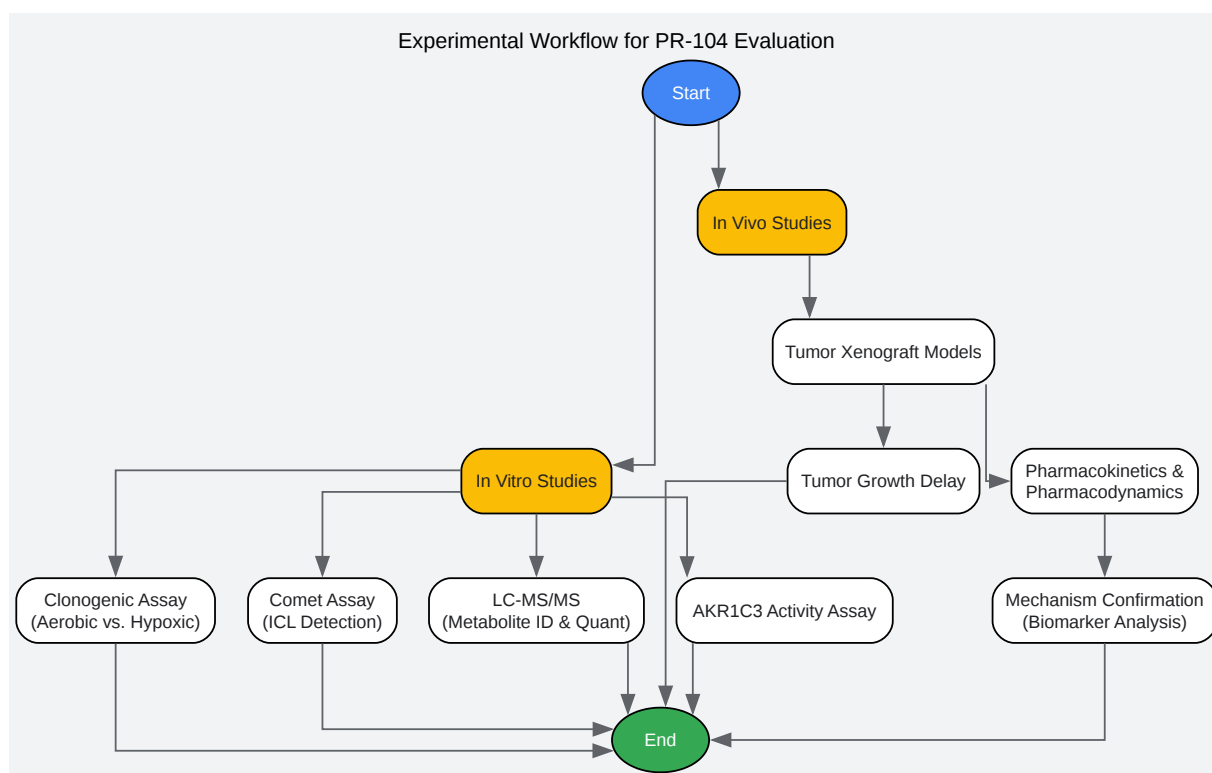
This assay measures the enzymatic activity of AKR1C3 in cell lysates.

- **Cell Lysate Preparation:** Cells are harvested and lysed to release their protein content.
- **Reaction Mixture:** The cell lysate is incubated with a reaction mixture containing a fluorogenic substrate for AKR1C3 (e.g., coumestrol) and a cofactor (NADPH).
- **Inhibition Control:** A parallel reaction is set up in the presence of a specific AKR1C3 inhibitor to distinguish AKR1C3-specific activity from that of other reductases.

- **Fluorescence Measurement:** The enzymatic reaction results in the formation of a fluorescent product. The increase in fluorescence over time is measured using a plate reader.
- **Data Analysis:** AKR1C3 activity is calculated as the difference in the rate of fluorescence generation between the uninhibited and inhibited reactions.

## Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of PR-104.



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